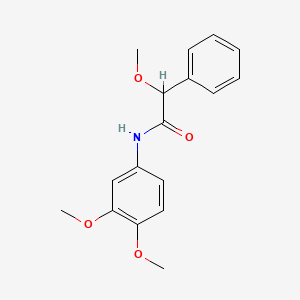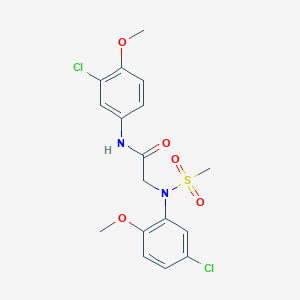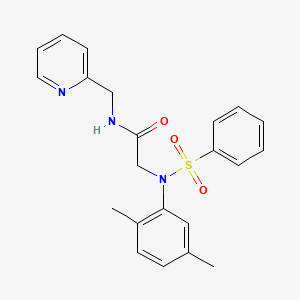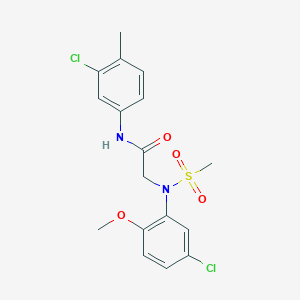
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)propanamide
説明
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)propanamide, commonly known as nitrofen, is an herbicide that has been widely used in agriculture to control weeds. It belongs to the chemical family of chloroacetanilides and has been found to be effective against a broad range of weeds. Nitrofen has also been used in scientific research as a tool to study the mechanism of action of herbicides.
作用機序
The mechanism of action of nitrofen involves the inhibition of the photosynthesis process in plants. Nitrofen disrupts the electron transport chain by binding to the QB site of the photosystem II complex. This binding prevents the transfer of electrons from the QA site to the QB site, leading to the accumulation of reactive oxygen species and eventually cell death.
Biochemical and physiological effects:
Nitrofen has been found to have both biochemical and physiological effects on plants. Biochemically, nitrofen inhibits the photosynthesis process by disrupting the electron transport chain. Physiologically, nitrofen causes chlorosis and necrosis in plants, leading to reduced growth and ultimately death.
実験室実験の利点と制限
Nitrofen has several advantages as a tool for scientific research. It is a potent herbicide that is effective against a broad range of weeds, making it a useful tool for studying the mechanism of action of herbicides. Nitrofen is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of nitrofen in lab experiments. It is toxic to both plants and animals, and therefore requires careful handling. Additionally, its use is restricted in some countries due to concerns about its environmental impact.
将来の方向性
There are several future directions for research on nitrofen. One area of interest is the development of new herbicides that are more effective and less toxic than nitrofen. Another area of interest is the development of new methods for studying the mechanism of action of herbicides, such as the use of molecular modeling and simulation techniques. Finally, there is a need for further research on the environmental impact of nitrofen and other herbicides, particularly in terms of their effects on non-target organisms and ecosystems.
Conclusion:
In conclusion, nitrofen is a potent herbicide that has been widely used in agriculture to control weeds. It has also been used in scientific research as a tool to study the mechanism of action of herbicides. Nitrofen inhibits the photosynthesis process in plants by disrupting the electron transport chain, leading to the accumulation of reactive oxygen species and ultimately cell death. While nitrofen has several advantages as a tool for scientific research, there are also some limitations to its use. Future research on nitrofen and other herbicides is needed to develop new, more effective and less toxic herbicides, and to better understand their environmental impact.
科学的研究の応用
Nitrofen has been used in scientific research to study the mechanism of action of herbicides. It has been found to inhibit the photosynthesis process in plants by disrupting the electron transport chain. This inhibition leads to the accumulation of reactive oxygen species, which ultimately results in cell death.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-14-6-5-10(16)7-13(14)17)15(20)18-11-3-2-4-12(8-11)19(21)22/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISVCZVQXKYXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3938909.png)
![1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B3938912.png)



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3938972.png)

![2-(1-adamantyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B3938983.png)
![N~1~-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3938997.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3939002.png)
![3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3939006.png)


![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3939021.png)